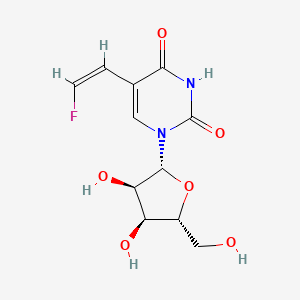
2'-Deoxy-5-(2-fluorovinyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-(2-fluorovinyl)uridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains a fluorovinyl group at the 5-position of the uridine base. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-5-(2-fluorovinyl)uridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of protected fluororibose and uracil derivatives.
Condensation Reaction: The protected fluororibose undergoes a condensation reaction with a uracil derivative to form a dibenzoyl uridine intermediate.
Deprotection: The dibenzoyl uridine intermediate is then deprotected to yield the target compound, 2’-Deoxy-5-(2-fluorovinyl)uridine.
Analyse Chemischer Reaktionen
2’-Deoxy-5-(2-fluorovinyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fluorovinyl group.
Substitution: The fluorovinyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-(2-fluorovinyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents .
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-(2-fluorovinyl)uridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorovinyl group can inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This makes it a potential candidate for antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-5-(2-fluorovinyl)uridine can be compared with other nucleoside analogs such as:
2’-Deoxy-5-fluorouridine: Similar in structure but lacks the fluorovinyl group.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with different biological properties.
2’-Deoxy-5-iodouridine: Contains an iodine atom instead of a fluorovinyl group
The uniqueness of 2’-Deoxy-5-(2-fluorovinyl)uridine lies in its fluorovinyl modification, which imparts distinct chemical and biological properties compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
80015-51-6 |
|---|---|
Molekularformel |
C11H13FN2O6 |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-2-fluoroethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13FN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
DUMHHKBYUKEXQE-FJHCEMISSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C\F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















